molecular formula C18H18N2O5S B11060775 Ethyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11060775
M. Wt: 374.4 g/mol
InChI Key: SMSJPCRZXWUQFI-UHFFFAOYSA-N
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Description

Ethyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thieno[2,3-b]pyridine core, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a pyridine derivative.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative.

    Esterification: The ester group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and thieno[2,3-b]pyridine rings can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methoxymethyl and ethyl ester groups, which can influence its reactivity and biological activity. The combination of these functional groups provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-4-24-18(22)15-14(20-16(21)12-6-5-7-25-12)13-11(9-23-3)8-10(2)19-17(13)26-15/h5-8H,4,9H2,1-3H3,(H,20,21)

InChI Key

SMSJPCRZXWUQFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)C3=CC=CO3

Origin of Product

United States

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